N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H34ClN5O3 and its molecular weight is 512.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.2350177 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is structurally related to trazodone , which is known to interact with various receptors, including serotonin and dopamine receptors .
Mode of Action
It is likely to interact with its targets in a similar manner to trazodone, which binds to serotonin and dopamine receptors, inhibiting the reuptake of serotonin and acting as an antagonist at other receptors .
Biochemical Pathways
Given its structural similarity to trazodone, it may influence the serotonin and dopamine pathways, which play crucial roles in mood regulation and other neurological processes .
Result of Action
If it acts similarly to trazodone, it could potentially have antidepressant effects due to its influence on serotonin and dopamine pathways .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN5O3/c1-2-3-4-13-33-26(35)23-10-9-20(18-24(23)30-27(33)36)25(34)29-11-6-12-31-14-16-32(17-15-31)22-8-5-7-21(28)19-22/h5,7-10,18-19H,2-4,6,11-17H2,1H3,(H,29,34)(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRSEIKFJNFVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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